molecular formula C17H28N2O2 B2382087 4-(Decyloxy)benzohydrazide CAS No. 3064-33-3

4-(Decyloxy)benzohydrazide

Cat. No.: B2382087
CAS No.: 3064-33-3
M. Wt: 292.423
InChI Key: CWFQHMINPXLVER-UHFFFAOYSA-N
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Description

4-(Decyloxy)benzohydrazide is an organic compound belonging to the class of benzohydrazides It is characterized by the presence of a decyloxy group attached to the benzene ring, which is further connected to a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decyloxy)benzohydrazide typically involves the reaction of 4-(Decyloxy)benzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The general procedure is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Decyloxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

4-(Decyloxy)benzohydrazide has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-(Methoxy)benzohydrazide
  • 4-(Ethoxy)benzohydrazide
  • 4-(Butoxy)benzohydrazide

Comparison: 4-(Decyloxy)benzohydrazide is unique due to its longer alkyl chain (decyloxy group), which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, hydrophobicity, and interaction with biological targets, making it distinct in its applications and effects .

Properties

IUPAC Name

4-decoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-2-3-4-5-6-7-8-9-14-21-16-12-10-15(11-13-16)17(20)19-18/h10-13H,2-9,14,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFQHMINPXLVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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